molecular formula C34H59NO14 B10821236 Fumonisin B3-13C34

Fumonisin B3-13C34

Cat. No.: B10821236
M. Wt: 739.58 g/mol
InChI Key: CPCRJSQNWHCGOP-BMFHXWBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fumonisin B3-13C34 involves the incorporation of carbon-13 isotopes into the fumonisin B3 molecule. This is typically achieved through chemical synthesis, where the carbon-13 labeled precursors are used in the synthesis of fumonisin B3. The synthetic route involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates .

Industrial Production Methods

Industrial production of this compound is carried out using large-scale preparative methods. The process begins with the cultivation of Fusarium species on maize culture to produce fumonisin B3. The compound is then extracted using a solvent mixture of acetonitrile and water. The extract is purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic separation using columns like Unitary C18 and SB-CN . The final product is characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Fumonisin B3-13C34 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

Properties

Molecular Formula

C34H59NO14

Molecular Weight

739.58 g/mol

IUPAC Name

2-[2-[(5R,6R,7S,9S,11R,18S,19R)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

InChI Key

CPCRJSQNWHCGOP-BMFHXWBQSA-N

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Origin of Product

United States

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